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Introduction
Fluopsin C is a copper-containing secondary metabolite with potent, broad-spectrum

antimicrobial and antitumor properties.[1] First identified in 1970, it has garnered renewed

interest in recent years as a potential therapeutic agent in an era of increasing antimicrobial

resistance.[1] This technical guide provides a comprehensive overview of the origin, discovery,

biological activity, and biosynthesis of Fluopsin C, with a focus on the scientific data and

experimental methodologies that have defined our understanding of this unique

metalloantibiotic.

Discovery and Producing Microorganisms
Fluopsin C was first reported in 1970 as a "dark green antibiotic" isolated from the bacterium

Pseudomonas MCRL 10107 and was initially designated as antibiotic YC 73.[1] It is primarily

produced by bacteria of the Pseudomonas and Streptomyces genera.[1] The production of

Fluopsin C is notably dependent on the presence of copper in the culture medium.[1]

A significant producer of Fluopsin C is the Pseudomonas aeruginosa LV strain.[2][3] This

strain was isolated from a citrus canker lesion on an orange (Citrus sinensis cv. Valencia) in

Astorga, Paraná, Brazil.[2]

Table 1: Known Fluopsin C-Producing Microorganisms
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Microorganism Reference

Pseudomonas MCRL 10107 [1]

Pseudomonas aeruginosa LV strain [2][3]

Pseudomonas jinanesis [4][5]

Streptomyces sp. [1]

Physicochemical and Spectroscopic Properties
Fluopsin C is characterized as a dark-green, thin, prismatic crystalline solid.[1] Early structural

elucidation studies in the 1970s utilized techniques such as nuclear magnetic resonance

(NMR) and infrared (IR) spectroscopy on the demetallated ligand, as the paramagnetic nature

of the Cu(II) ion interferes with direct NMR analysis of the complex.[6]

Table 2: Physicochemical and Spectroscopic Data for Fluopsin C

Property Value/Description Reference

Appearance
Dark-green, thin, prismatic

crystals
[1]

Molecular Formula C4H6CuN2O2S2

Molecular Weight 241.79 g/mol

UV-Vis λmax
Not explicitly detailed in search

results

Infrared (IR) Spectroscopy
Data not explicitly detailed in

search results
[6]

Nuclear Magnetic Resonance

(NMR) Spectroscopy

1H and 13C NMR data for the

ligand have been obtained, but

specific chemical shifts are not

detailed in the provided search

results.

[6]

Mass Spectrometry (m/z) 152.9304 [M–C2H4NOS]+ [6][7]
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Biological Activity
Fluopsin C exhibits a wide range of biological activities, including antibacterial, antifungal, and

antitumor effects.[1] Its primary mechanism of action is believed to be the disruption of the

cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[8]

Antimicrobial Activity
The minimum inhibitory concentration (MIC) of Fluopsin C has been determined for various

pathogenic bacteria.

Table 3: Minimum Inhibitory Concentrations (MIC) of Fluopsin C Against Selected Bacteria
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Organism Strain MIC (µg/mL) Reference

Klebsiella

pneumoniae
ATCC 10031

4-fold increase from

baseline after 21

passages

[2]

Klebsiella

pneumoniae
Kpn-KPC 19 2.0 [2][3]

Klebsiella

pneumoniae
Kpn-KPC 19

8-fold increase from

2.0 after 21 passages
[2]

Escherichia coli BW25113
>10-fold lower than P.

aeruginosa PAO1
[7]

Bacillus subtilis 168
>10-fold lower than P.

aeruginosa PAO1
[7]

Pseudomonas

aeruginosa
PAO1 >70 [6][9]

Acinetobacter

baumannii
ATCC 19606 5.2 [10]

Acinetobacter

baumannii
AR0312 20.8 [10]

Acinetobacter

baumannii
XDR strains 3.5 [10]

Enterococcus faecium ATCC 6569 < 2.0 [3]

Staphylococcus

aureus
< 2.0 [3]

Cytotoxicity
Fluopsin C has demonstrated significant cytotoxicity against various cancer cell lines.

However, its toxicity against normal cell lines is a consideration for its therapeutic potential.[4]

[5]

Table 4: Cytotoxicity (IC50) of Fluopsin C Against Mammalian Cell Lines
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Cell Line Cell Type
Incubation
Time (h)

IC50 (µmol/L) Reference

MCF-7
Human breast

adenocarcinoma
6 2.9 [4]

MCF-7
Human breast

adenocarcinoma
12 1.6 [4]

MCF-7
Human breast

adenocarcinoma
24 0.9 [4][5]

MD-MBA-231
Human breast

adenocarcinoma
6 2.8 [4]

MD-MBA-231
Human breast

adenocarcinoma
12 1.9 [4]

MD-MBA-231
Human breast

adenocarcinoma
24 1.03 [4][5]

HL7702
Normal human

hepatocytes
24 2.7 [4][5]

HMLE

Human

mammary

epithelial cells

24 2.4 [4][5]

LLC-MK2
Monkey kidney

epithelial cells
24

~2 µg/mL (~8.3

µM)
[2]

Human

Erythrocytes
Red blood cells 24

~2 µg/mL (~8.3

µM)
[2]

Experimental Protocols
Production of Fluopsin C
A general protocol for the production of Fluopsin C from P. aeruginosa LV strain is as follows:

Culture Medium: Prepare nutrient broth supplemented with 5 mg/L of copper chloride.[2][3]
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Inoculation: Inoculate the medium with P. aeruginosa LV strain.

Incubation: Culture for 10 days.[2][3] The presence of copper is a trigger for Fluopsin C
production.[1]

Extraction and Purification
The following is a general procedure for the extraction and purification of Fluopsin C from the

culture supernatant:

Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to

separate the supernatant from the bacterial cells.[2][3]

Solvent Extraction: Extract the supernatant with an equal volume of dichloromethane.[2][3][7]

The dichloromethane layer, which contains the dissolved Fluopsin C, is collected.[7]

Drying: Dry the dichloromethane extract by rotary evaporation under reduced pressure.[7]

Resuspension: Resuspend the dried extract in a 50/50 mixture of water and acetonitrile.[7]

Flash Chromatography: Purify the extract using flash chromatography with a silica gel 60

column. Elute with a solvent system of petroleum ether:dichloromethane:ethyl ether

(65:25:10).[2][3]

High-Performance Liquid Chromatography (HPLC): Further purify the Fluopsin C fraction by

preparative HPLC on a C18 column using a water to acetonitrile gradient.[7] A specific

method involves a C18 column (5 µm, 4.6 mm x 250 mm) with a gradient of acidified

ultrapure water (1% v/v acetic acid) to acetonitrile, with Fluopsin C eluting at approximately

14.3 minutes.

Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) can be determined using a broth microdilution

method:

Preparation of Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) II overnight.

Dilute the culture to the desired starting inoculum (e.g., 10^6 CFU/mL).
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Serial Dilutions: Perform serial dilutions of Fluopsin C in a 96-well microtiter plate to achieve

a range of concentrations.

Inoculation: Add the bacterial inoculum to each well.

Incubation: Incubate the plate at 37°C overnight.

Determination of MIC: The MIC is the lowest concentration of Fluopsin C that inhibits visible

bacterial growth (OD600 < 0.3).[7]

Cytotoxicity Assay (MTT Assay)
The cytotoxicity of Fluopsin C can be assessed using the MTT assay:

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

Treatment: Treat the cells with various concentrations of Fluopsin C for the desired time

points (e.g., 6, 12, 24 hours).

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of

formazan crystals.

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader. The cell viability is proportional to the absorbance.

Biosynthesis of Fluopsin C
The biosynthetic pathway of Fluopsin C in Pseudomonas aeruginosa has been elucidated and

involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519).[6][11][12]

The biosynthesis starts from L-cysteine and involves a series of enzymatic reactions including

lyases, iron-dependent enzymes, and a methyltransferase.[6][11][12]
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Fluopsin C Biosynthetic Pathway
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Caption: Biosynthetic pathway of Fluopsin C.

Conclusion
Fluopsin C remains a compelling natural product with significant potential in the development

of new antimicrobial and anticancer agents. Its unique copper-dependent biosynthesis and

membrane-disrupting mechanism of action provide a foundation for further research and

development. This guide has summarized the key technical aspects of its origin, discovery, and

characterization to aid researchers in this endeavor. Further optimization of production and

purification protocols, along with a more detailed investigation of its pharmacological

properties, will be crucial for its potential clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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